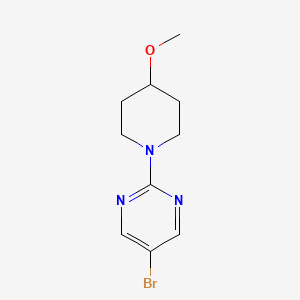

5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

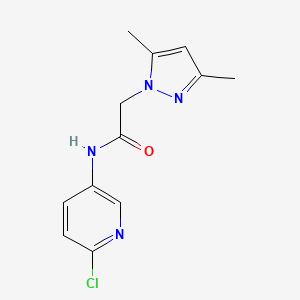

Molecular Structure Analysis

The molecular formula of “5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine” is C9H13BrN4 . The InChI code is 1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of “5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine” is 257.13 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Biheterocycles

5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine serves as an efficient precursor for synthesizing a new series of biheterocycles, specifically (1,2,3-triazol-1-yl)methylpyrimidines. This involves a stepwise synthesis starting from a precursor, followed by nucleophilic substitution, azide–alkyne cycloaddition (click chemistry), and cyclocondensation with 2-methylisothiourea sulfate (Aquino et al., 2017).

Antiviral Activity

2,4-Diamino-6-hydroxypyrimidines substituted at the 5-position, including those with a bromo substituent, have shown marked inhibitory activity against retrovirus replication in cell culture. These compounds have exhibited antiretroviral activity comparable to reference drugs, although their inhibitory effects vary with the type of substituent (Hocková et al., 2003).

Radiosensitization Studies

5'-Bromo-2-deoxyuridine, a halogenated pyrimidine analogue, is known for its efficiency as a radiosensitizer through incorporation into DNA. It is proportional to the percentage of replacement in DNA, and its incorporation can be measured using high-performance liquid chromatography (HPLC) with a novel fluorescent labeling technique (Stratford & Dennis, 1992).

Synthesis of Heterocyclic Compounds

An efficient synthesis method has been developed for 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, utilizing 5-bromo-2-chloropyridine and its pyrimidine analogue. This method is suitable for large-scale synthesis and paves the way for rapid access to various heterocyclic analogues (Morgentin et al., 2009).

Synthesis of Antimicrobial Agents

Novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives, synthesized from a reaction involving 5-bromo-2-chloro-pyrimidin, have been evaluated for their in vitro antimicrobial activity. These compounds were characterized using various spectral studies and showed potential as antimicrobial agents (Mallikarjunaswamy et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine is a pyrimidine derivative . Pyrimidine derivatives have important applications in the fields of medicine, chemical industry, and functional materials . .

Mode of Action

As a pyrimidine derivative, it may interact with its targets through aromatic nucleophilic substitution reactions .

Result of Action

It is known that pyrimidine derivatives play a significant role in drug discovery, especially in the research and development of anticancer drugs .

Propiedades

IUPAC Name |

5-bromo-2-(4-methoxypiperidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O/c1-15-9-2-4-14(5-3-9)10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFGOQVPDLGHKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2419764.png)

![N-(3-fluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2419768.png)

![2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2419769.png)

![6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2419772.png)

![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2419774.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2419776.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2419778.png)